molecular formula C23H16N2O B2636263 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 1020252-53-2

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2636263
CAS No.: 1020252-53-2
M. Wt: 336.394
InChI Key: QNWYOLGAFPJQCK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(4-methylphenyl)-2-propen-1-one with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Chlorophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
  • 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Uniqueness

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c1-15-11-13-16(14-12-15)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWYOLGAFPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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